Product packaging for Methyl 3-amino-4,5-difluorobenzoate(Cat. No.:CAS No. 1244642-76-9)

Methyl 3-amino-4,5-difluorobenzoate

Cat. No.: B13464791
CAS No.: 1244642-76-9
M. Wt: 187.14 g/mol
InChI Key: SWANLCBKKWRKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Fluorinated Aromatic Amines and Esters in Organic Synthesis

Fluorinated aromatic amines and esters are classes of organic compounds that have seen a surge in utility within synthetic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's acidity, basicity, and metabolic stability. researchgate.net In medicinal chemistry, for example, the strategic placement of fluorine can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile. nih.gov Fluorinated amino acids, for instance, are increasingly used in drug design to create more potent and stable pharmaceuticals. nih.govresearchgate.net

Overview of the Chemical Compound's Strategic Position as a Synthetic Building Block

Methyl 3-amino-4,5-difluorobenzoate serves as a crucial intermediate in the synthesis of more complex molecules. Its trifunctional nature—an amine group, a methyl ester group, and a difluorinated phenyl ring—allows for a variety of chemical transformations. This makes it a versatile starting material for constructing larger molecular frameworks. A notable application of this compound is in the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents. nih.govvcu.edu The difluorinated benzene (B151609) core is a key feature in many modern fluoroquinolone drugs.

Below is a table of the basic properties of this compound.

PropertyValue
CAS Number 1244642-76-9
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 85-89 °C

Evolution of Research Interest in Aryl Difluorobenzoates with Amino Substitution

Research interest in aryl difluorobenzoates with amino substitution has grown in parallel with the broader field of organofluorine chemistry. Initially, the synthesis of such compounds was primarily of academic interest. However, as the unique properties imparted by fluorine became more understood and appreciated, their application as building blocks for pharmaceuticals and other functional materials has expanded. The development of new synthetic methods has also played a crucial role, making these compounds more accessible for research and development. nih.gov For example, the synthesis of related compounds like ethyl 4-amino-3,5-difluorobenzoate has been detailed in the literature, highlighting the ongoing efforts to create a diverse toolbox of fluorinated building blocks. nih.goviucr.org

Scope and Key Research Objectives for this compound

Current research involving this compound is largely focused on its application in the synthesis of novel bioactive molecules and advanced materials. Key objectives include:

Development of New Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally friendly ways to synthesize this compound and its derivatives.

Synthesis of Novel Quinolone Antibiotics: A primary research driver is the use of this compound to create new quinolone antibiotics to combat the rise of antibiotic-resistant bacteria. nih.gov

Exploration in Materials Science: The unique electronic properties of the difluorinated aromatic ring make it an attractive component for the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

Medicinal Chemistry Applications: Beyond antibiotics, this building block is being explored for the synthesis of other potential therapeutic agents, leveraging the beneficial effects of fluorine incorporation.

The following table provides an overview of selected research applications of related fluorinated benzoates.

ApplicationCompound/DerivativeResearch Focus
Antibiotics QuinolonesSynthesis of broad-spectrum antibiotics. nih.gov
Anticancer Agents Quinolone-based drugsInvestigating the potential of quinolone structures in cancer treatment. nih.gov
Materials Science Fluorinated azobenzenesDevelopment of photoresponsive materials. nih.goviucr.org
Medicinal Chemistry Piperazine derivativesSynthesis of compounds with potential neurological or other therapeutic effects. googleapis.comrsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B13464791 Methyl 3-amino-4,5-difluorobenzoate CAS No. 1244642-76-9

Properties

CAS No.

1244642-76-9

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 3-amino-4,5-difluorobenzoate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3

InChI Key

SWANLCBKKWRKNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)N

Origin of Product

United States

Synthetic Methodologies and Innovations for Methyl 3 Amino 4,5 Difluorobenzoate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Methyl 3-amino-4,5-difluorobenzoate reveals several potential synthetic disconnections and highlights key precursor molecules. The most straightforward approach involves the disconnection of the ester and amino functionalities.

Disconnection of the Ester Group: This leads back to the corresponding carboxylic acid, 3-amino-4,5-difluorobenzoic acid . This acid is a primary precursor, which can be synthesized from various starting materials.

Disconnection of the Amino Group: This suggests two main strategies:

Direct Amination: This pathway would start from a precursor like Methyl 3,4,5-trifluorobenzoate or Methyl 3-bromo-4,5-difluorobenzoate . The challenge lies in achieving regioselective amination at the C3 position.

Reduction of a Nitro Group: A common and reliable method involves the reduction of a nitro group precursor, such as Methyl 4,5-difluoro-3-nitrobenzoate .

Based on this analysis, the following compounds are identified as key precursors for the synthesis of this compound:

Precursor NameChemical Structure
3-amino-4,5-difluorobenzoic acidSEOH(C(C1=C(C(F)=C(F)C=C1N)=O)=O)
Methyl 3,4,5-trifluorobenzoateO=C(OC)C1=CC(F)=C(F)C(F)=C1
Methyl 3-bromo-4,5-difluorobenzoateO=C(OC)C1=CC(Br)=C(F)C(F)=C1
Methyl 4,5-difluoro-3-nitrobenzoateO=C(OC)C1=CC(N(=O)=O)=C(F)C(F)=C1

Established Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound, each with its own set of advantages and limitations.

Amination Strategies on Difluorinated Benzoate (B1203000) Scaffolds

The direct amination of a difluorinated benzoate scaffold is a conceptually simple approach. One possible starting material is Methyl 3,4,5-trifluorobenzoate . The reaction would involve a nucleophilic aromatic substitution (SNAr) with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The regioselectivity of this reaction is crucial and is influenced by the electronic effects of the fluorine and ester groups.

Another strategy involves the amination of a halogenated precursor, such as Methyl 3-bromo-4,5-difluorobenzoate . This typically requires a transition-metal-catalyzed cross-coupling reaction, as discussed in a later section.

Esterification of Corresponding Amino-Difluorobenzoic Acids

A widely used and reliable method for the synthesis of this compound is the esterification of 3-amino-4,5-difluorobenzoic acid . This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used methods include:

Fischer-Speier Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Using Thionyl Chloride (SOCl₂): This method involves the in-situ formation of the more reactive acyl chloride, which then readily reacts with methanol. The reaction is often performed by adding thionyl chloride dropwise to a solution of the carboxylic acid in methanol at low temperatures, followed by refluxing the mixture. A similar procedure has been successfully employed for the synthesis of methyl 3-amino-2-fluorobenzoate, where thionyl chloride was added to a solution of 3-amino-2-fluoro-benzoic acid in methanol at 0 °C, followed by refluxing for 12 hours to yield the methyl ester in quantitative amounts. Current time information in Bangalore, IN.

A study on the synthesis of the analogous ethyl 4-amino-3,5-difluorobenzoate reported the esterification of 4-amino-3,5-difluorobenzoic acid by refluxing it in ethanol (B145695) with sulfuric acid for 10 hours, achieving a 77% yield. wikipedia.org A similar approach using methanol would be expected to produce this compound.

ReactantReagentsConditionsProductYieldReference
3-amino-2-fluoro-benzoic acidMethanol, Thionyl Chloride0 °C to reflux, 12 hMethyl 3-amino-2-fluorobenzoateQuantitative Current time information in Bangalore, IN.
4-amino-3,5-difluorobenzoic acidEthanol, Sulfuric AcidReflux, 10 hEthyl 4-amino-3,5-difluorobenzoate77% wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This approach is particularly useful for the synthesis of this compound starting from Methyl 3-bromo-4,5-difluorobenzoate and an ammonia equivalent.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction.

While specific examples for the synthesis of this compound via this method are not widely reported in the literature, the general applicability of the Buchwald-Hartwig amination suggests it is a viable synthetic route. The palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to proceed effectively, indicating the feasibility of such transformations on similarly substituted aromatic rings.

Multi-step Convergent and Linear Synthetic Pathways

The synthesis of this compound can be achieved through multi-step linear or convergent strategies. A notable linear synthesis was reported for the analogous ethyl 4-amino-3,5-difluorobenzoate, which can be adapted for the methyl ester. wikipedia.org

This multi-step linear synthesis starts from 4-bromo-2,6-difluoroaniline . The key steps are:

Cyanation: The bromo group is replaced with a cyano group using copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux.

Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-difluorobenzoic acid , using a strong base like sodium hydroxide (B78521) (NaOH) followed by acidification.

Esterification: Finally, the carboxylic acid is esterified with methanol, as described in section 2.2.2, to yield the target molecule.

Starting MaterialIntermediate 1Intermediate 2Product
4-bromo-2,6-difluoroaniline4-amino-3,5-difluorobenzonitrile4-amino-3,5-difluorobenzoic acidEthyl 4-amino-3,5-difluorobenzoate

A convergent approach might involve the synthesis of two key fragments that are then combined in a later step. For instance, a difluorinated aromatic ring could be synthesized separately and then coupled with a fragment containing the amino and ester functionalities.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this could involve several strategies:

Catalytic Hydrogenation: The reduction of a nitro precursor, such as Methyl 4,5-difluoro-3-nitrobenzoate , using catalytic hydrogenation is a classic green chemistry approach. This method typically employs a heterogeneous catalyst like palladium on carbon (Pd/C) and hydrogen gas, producing water as the only byproduct. This avoids the use of stoichiometric reducing agents that generate significant waste.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The esterification or amination steps could potentially be adapted to a flow chemistry setup.

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated solvents with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) would significantly improve the green credentials of the synthesis.

Biocatalysis: While not yet reported for this specific molecule, the use of enzymes for amination or hydrolysis reactions could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

The development and implementation of these novel and green chemistry approaches will be crucial for the sustainable production of this compound in the future.

Catalytic Methods for Enhanced Efficiency and Selectivity

The synthesis of this compound typically involves a multi-step sequence. Catalytic methods can be employed to improve the efficiency and selectivity of these transformations. A plausible synthetic route starts from a suitably substituted difluoronitrobenzene, followed by reduction of the nitro group and subsequent esterification of the corresponding aniline (B41778).

A key step that benefits from catalysis is the reduction of a nitro precursor, such as methyl 3-nitro-4,5-difluorobenzoate. While traditional methods may use stoichiometric reducing agents, catalytic hydrogenation offers a greener and more efficient alternative.

Table 1: Comparison of Catalysts for Nitro Group Reduction
CatalystReaction ConditionsAdvantages
Raney NickelH2 gas, 50 psi, MeOHHigh efficiency for nitro group reduction. chemicalbook.com
Palladium on Carbon (Pd/C)H2 gas, ambient or elevated pressureHigh activity and selectivity, widely used in industry.
Platinum(IV) Oxide (PtO2)H2 gas, various solventsEffective under mild conditions.

Another critical step is the esterification of 3-amino-4,5-difluorobenzoic acid. This is commonly achieved through Fischer esterification, which is catalyzed by a strong acid. researchgate.net

Table 2: Acid Catalysts for Fischer Esterification
CatalystReaction ConditionsKey Features
Sulfuric Acid (H2SO4)Reflux in methanolStrong protic acid, highly effective but can lead to side reactions if not controlled. researchgate.net
Thionyl Chloride (SOCl2)Cooled in methanol, followed by refluxForms an intermediate acyl chloride, leading to high yields. chemicalbook.com
Solid Acid Catalysts (e.g., Nafion, Zeolites)Heterogeneous conditionsOffer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.

Sustainable Reaction Conditions and Solvent Systems

Modern synthetic chemistry emphasizes the use of sustainable practices to minimize environmental impact. For the synthesis of this compound, several strategies can be adopted to enhance its green credentials.

The choice of solvent is critical. While traditional syntheses might employ volatile organic compounds (VOCs) like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), greener alternatives are being explored. nih.govrsc.org For the esterification step, using an excess of the alcohol reactant (methanol) can serve as both the reagent and the solvent, reducing the need for additional organic solvents.

Furthermore, the development of solvent-free reaction conditions or the use of aqueous media where possible can significantly improve the environmental profile of the synthesis. For instance, lipase-catalyzed aminolysis reactions for the synthesis of related β-amino esters have been successfully carried out in aqueous environments, showcasing the potential for biocatalysis in creating more sustainable pathways. mdpi.com

Energy efficiency is another key aspect of sustainable synthesis. The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Continuous Flow Chemistry Applications in its Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of this compound can be adapted to a continuous flow setup.

For instance, the nitration of a difluorobenzoate precursor, a potentially hazardous exothermic reaction, can be performed more safely in a microreactor where the small reaction volume and high surface-area-to-volume ratio allow for precise temperature control.

Similarly, the catalytic hydrogenation of the nitro-intermediate can be carried out in a packed-bed reactor containing a solid-supported catalyst. This setup allows for the continuous conversion of the starting material to the desired aniline with easy separation of the catalyst from the product stream.

A continuous flow system for the synthesis could be designed as a multi-step sequence where the output of one reactor is directly fed into the next, minimizing manual handling and potential for exposure to hazardous intermediates. A study on the continuous flow synthesis of other β-amino esters demonstrated significantly reduced reaction times and improved yields compared to batch processes. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields. The Fischer esterification of 3-amino-4,5-difluorobenzoic acid is a well-understood and fundamental reaction in organic chemistry.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product. researchgate.net

It is important to note that because the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated first. researchgate.net

Advanced Structural Elucidation and Solid State Characterization of Methyl 3 Amino 4,5 Difluorobenzoate and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for methyl 3-amino-4,5-difluorobenzoate itself is not publicly available, analysis of its close analogue, ethyl 4-amino-3,5-difluorobenzoate, provides critical insights into the expected structural features. iucr.orgnih.gov

Molecular Conformation and Aromatic Ring Planarity

The analysis of ethyl 4-amino-3,5-difluorobenzoate demonstrates that the fluorine substituents in the ortho positions relative to the amino group induce notable electronic and steric effects. iucr.org These effects lead to a distortion of bond angles within the phenyl ring and contribute to a quinoid character, where the ring exhibits some characteristics of a quinone. iucr.orgiucr.org The ester group is largely coplanar with the benzene (B151609) ring, a conformation stabilized by the delocalization of π-electrons. The amino group and the fluorine atoms are also situated within the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing Motifs (e.g., N–H⋯N, N–H⋯F, N–H⋯O Hydrogen Bonds, π-Stacking)

The crystal packing of aminofluorobenzoate derivatives is dominated by a network of hydrogen bonds and other non-covalent interactions. iucr.org In the crystal structure of the ethyl analogue, molecules are linked into chains by a combination of N–H⋯O and N–H⋯N hydrogen bonds. iucr.orgiucr.org Specifically, one of the amino hydrogen atoms forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, while the other amino hydrogen interacts with the nitrogen atom of the amino group of another molecule.

Summary of Intermolecular Interactions in Aminofluorobenzoate Analogues
Interaction TypeDonorAcceptorSignificance in Crystal Packing
Hydrogen BondN–H (Amino)O (Carbonyl)Forms primary chains linking molecules. iucr.org
Hydrogen BondN–H (Amino)N (Amino)Contributes to the formation of molecular chains. iucr.org
Hydrogen BondN–H (Amino)F (Fluoro)Weak interaction influencing overall packing. iucr.orgresearchgate.net
π–StackingAromatic RingAromatic RingStabilizes the crystal lattice through parallel ring stacking. iucr.orgiucr.org

Polymorphism Studies and Crystallographic Phase Transitions

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical aspect of solid-state chemistry. There are no specific studies on the polymorphism of this compound reported in the literature. However, its non-fluorinated analogue, ethyl 4-aminobenzoate (B8803810) (commonly known as benzocaine), is known to exhibit multiple polymorphic forms. nih.goviucr.org This suggests that this compound may also have the potential to form different polymorphs under various crystallization conditions. The specific intermolecular interactions, such as the N-H···O and N-H···F hydrogen bonds, could arrange in different motifs, leading to distinct crystal lattices with varying physical properties. iucr.org Studies on other substituted benzoates have shown that they can undergo reversible phase transitions between different crystalline states, a phenomenon that could potentially be observed in this compound as well. nih.gov

Advanced Spectroscopic Probes for Molecular Structure

Spectroscopic methods are indispensable for confirming the molecular structure of new compounds and for probing the nature of their chemical bonds and functional groups.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide definitive structural confirmation.

¹H NMR: The proton spectrum would show distinct signals for the methyl ester protons (a singlet), the two aromatic protons (doublets or doublet of doublets due to H-H and H-F coupling), and the amino protons (a broad singlet).

¹³C NMR: The carbon spectrum would display signals for all eight carbon atoms, including the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The carbon signals in the ring would show characteristic splitting patterns (J-coupling) due to their interaction with the directly attached fluorine atoms.

¹⁹F NMR: The fluorine spectrum is particularly informative for fluorinated compounds. nih.govnih.gov It would show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing information about their electronic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.gov Analysis of the precursor, 2-amino-4,5-difluorobenzoic acid, offers a solid foundation for assigning the vibrational modes of its methyl ester derivative. nih.gov The primary vibrational modes for this compound can be assigned as follows:

N-H Vibrations: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov

C-H Vibrations: Aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while the methyl group C-H stretching is observed just below 3000 cm⁻¹.

C=O Vibration: A strong absorption band corresponding to the ester carbonyl (C=O) stretching is expected in the region of 1700-1730 cm⁻¹, which is a key indicator of the ester functional group.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically occur in the 1450-1600 cm⁻¹ range.

C-F Vibrations: The carbon-fluorine stretching vibrations give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-O Vibration: The C-O stretching vibration of the ester group will also be present in the fingerprint region, usually around 1200-1300 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.

Expected Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)AssignmentFunctional Group
3300 - 3500N-H stretchingAmino
3000 - 3100Aromatic C-H stretchingAromatic Ring
2850 - 2980Aliphatic C-H stretchingMethyl Ester
1700 - 1730C=O stretchingEster Carbonyl
1450 - 1600C=C stretchingAromatic Ring
1100 - 1300C-F stretchingAryl Fluoride (B91410)
1200 - 1300C-O stretchingEster

Mass Spectrometry for Elucidation of Fragmentation Pathways and Reaction Intermediates

The fragmentation of this compound under mass spectrometry is governed by the presence of the aromatic ring, the amino group, the two fluorine substituents, and the methyl ester group. The molecular ion peak (M•+) would be expected to be prominent due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways for this compound can be postulated based on established fragmentation patterns of similar aromatic esters and halogenated compounds:

Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. miamioh.edu

Loss of the methyl group: Cleavage of the methyl radical (•CH₃) from the ester functionality is another possibility.

Decarboxylation: The loss of the entire ester group as COOCH₃ or the sequential loss of CO and OCH₃ can occur. Aromatic compounds can exhibit complex rearrangements, and the loss of small neutral molecules like carbon monoxide (CO) is a frequent observation. youtube.com

Cleavage related to fluorine: Fluorinated aromatic compounds can exhibit the loss of a fluorine atom (F•) or hydrogen fluoride (HF). whitman.edu

Ring Fragmentation: The stable aromatic ring can also fragment, although this typically requires higher energy and results in smaller charged species.

A plausible fragmentation pattern for this compound is detailed in the table below.

Proposed Fragment Neutral Loss Structure of Ion Predicted m/z
Molecular Ion-[C₈H₇F₂NO₂]⁺•187
Acylium Ion•OCH₃[C₇H₄F₂NO]⁺156
Loss of Carbon Monoxide from Acylium IonCO[C₆H₄F₂N]⁺128
Loss of Ester Group•COOCH₃[C₆H₄F₂N]⁺128
Ion from loss of HFHF[C₈H₆FNO₂]⁺•167

This interactive table outlines the predicted major fragments of this compound in mass spectrometry.

Furthermore, mass spectrometry is a powerful tool for identifying reaction intermediates during the synthesis of this compound and its derivatives. For instance, in a typical esterification reaction starting from 3-amino-4,5-difluorobenzoic acid, monitoring the reaction mixture over time with techniques like GC-MS or LC-MS would allow for the detection of the starting material, the final product, and any potential side products or unreacted intermediates, confirming the progression and purity of the synthesis. nih.gov

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable)

The discussion of chiroptical properties is contingent on the existence of stable, enantiomerically pure derivatives of this compound. Chirality in organic molecules typically arises from the presence of a stereogenic center, most commonly a carbon atom attached to four different substituents. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties.

For chiroptical analysis to be applicable, a derivative would need to be synthesized in an enantiomerically pure or enriched form. This could be achieved, for example, by introducing a chiral substituent onto the amino group or through a reaction that creates a stereocenter elsewhere in the molecule. nih.govrsc.org Amino acids and their esters are frequently used as chiral building blocks in organic synthesis. mdpi.com

As of the current body of scientific literature, there are no specific reports detailing the synthesis and chiroptical investigation of enantiomerically pure derivatives of this compound.

Should such chiral derivatives be synthesized, their chiroptical properties would be studied using techniques like:

Optical Rotation: This measures the angle to which a plane of polarized light is rotated when passed through a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. CD spectroscopy provides detailed information about the stereochemical features of a molecule, including the absolute configuration of stereocenters and the conformational properties of chiral molecules.

The data obtained from these analyses would be crucial for confirming the enantiomeric purity of the synthesized derivatives and for assigning their absolute configurations.

Theoretical and Computational Studies of Methyl 3 Amino 4,5 Difluorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 3-amino-4,5-difluorobenzoate, these calculations reveal how the interplay of the amino group, the fluorine atoms, and the methyl ester group on the benzene (B151609) ring dictates its electronic character and reactivity. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost. cbu.edu.trresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is thus more reactive.

For aromatic compounds, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. In this compound, the amino group acts as an electron-donating group, while the fluorine atoms and the methyl ester group are electron-withdrawing. Therefore, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, and the LUMO on the benzoate (B1203000) part of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structurally Related Compound (e.g., a difluoroaniline derivative)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE) 4.6

Note: This data is illustrative and based on typical values for similar fluorinated aromatic compounds. The actual values for this compound would require specific calculations.

The spatial distribution of these orbitals is also critical. The HOMO's location indicates the sites most susceptible to electrophilic attack, while the LUMO's location points to the sites prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. The aromatic ring itself would show a more complex potential distribution due to the competing effects of the activating amino group and the deactivating fluorine atoms and ester group. Studies on related molecules like 2,4-difluoroaniline (B146603) confirm that the most negative regions are located over the electronegative atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps to understand charge transfer, hyperconjugation, and intermolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.

For this compound, NBO analysis would be crucial in understanding the intramolecular hydrogen bonding that might occur between the amino group and the adjacent fluorine atom or the carbonyl group of the ester. It would also elucidate the resonance effects of the substituents on the aromatic ring. For example, the analysis can quantify the delocalization of the lone pair of the nitrogen atom into the aromatic system and the electron-withdrawing effects of the fluorine atoms and the ester group. Studies on similar compounds, such as 2-amino-5-bromo-benzoic acid methyl ester, have utilized NBO analysis to investigate the formation of hydrogen bonds. nih.gov

Table 2: Illustrative NBO Analysis Data for Key Interactions in a Related Aminobenzoate

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ* (C-C)45.2
π (C=C)π* (C=O)20.5
LP(2) Oσ* (C-O)28.9

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. This data is illustrative.

Conformational Analysis and Potential Energy Surfaces

The presence of the methyl ester group introduces rotational freedom around the C-C and C-O single bonds, leading to different possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.

For this compound, the orientation of the methyl ester group relative to the benzene ring is of particular interest. The planarity of the molecule can be influenced by steric hindrance and electronic effects. Computational studies on the conformational preferences of molecules like L-proline methyl ester have shown that both hyperconjugative and steric effects play a crucial role in determining the most stable conformer. nih.gov A similar interplay of forces would be expected for this compound.

Simulation of Reaction Mechanisms and Transition State Energies

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the reactants, products, and potential intermediates and transition states, it is possible to map out the energy profile of a reaction. This includes calculating the activation energies (the energy of the transition state relative to the reactants), which are critical for determining reaction rates.

For this compound, one could simulate various reactions, such as electrophilic aromatic substitution or reactions involving the amino or ester functional groups. For instance, the nitration of the benzene ring could be studied to predict the most likely position of substitution. The calculations would involve locating the transition state structures for each possible reaction pathway and comparing their energies. The pathway with the lowest activation energy would be the most favorable.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the ester group, and the C-F bonds can be calculated. cbu.edu.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. cbu.edu.tr These calculated shifts can be correlated with experimental NMR data to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. This allows for the calculation of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. vjst.vn

In-Depth Analysis of Solvent Influence on this compound Reaction Dynamics Remains an Unexplored Area of Computational Chemistry

Despite a thorough investigation of scientific literature, no specific theoretical or computational studies focusing on the solvent effects and solvation models in the reaction dynamics of this compound have been identified. This indicates a significant gap in the current body of research surrounding this particular chemical compound.

While computational chemistry provides powerful tools to understand how solvents influence chemical reactions at a molecular level, it appears that these methods have not yet been applied to this compound. Such studies are crucial for predicting reaction outcomes, optimizing reaction conditions, and understanding the underlying mechanisms that govern the behavior of this compound in different chemical environments.

The investigation of solvent effects typically involves the use of various solvation models in conjunction with quantum mechanical calculations, such as Density Functional Theory (DFT). These models can be broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties, providing a more computationally efficient approach to capture the bulk effects of the solvent.

A comprehensive theoretical study on this compound would likely involve:

Gas-Phase vs. Solution-Phase Energetics: Comparing the reaction energy profiles in the absence and presence of various solvents to quantify the magnitude of the solvent effect.

Influence of Solvent Polarity: Investigating how solvents with different dielectric constants affect the stability of reactants, transition states, and products.

Specific Solute-Solvent Interactions: Analyzing hydrogen bonding and other specific interactions between this compound and solvent molecules, which can significantly alter reaction pathways.

Evaluation of Different Solvation Models: Comparing the predictions of various implicit and explicit solvation models to determine the most accurate and efficient method for this system.

The absence of such research means that our understanding of how this compound behaves in solution from a theoretical and computational standpoint is currently non-existent. Future research in this area would be highly valuable for chemists working with this compound, providing predictive insights that could guide experimental work and lead to the development of more efficient and selective chemical processes.

Chemical Reactivity and Transformation Studies of Methyl 3 Amino 4,5 Difluorobenzoate

Reactions Involving the Aromatic Amino Group

The nucleophilic character of the aromatic amino group is a primary driver of the reactivity of Methyl 3-amino-4,5-difluorobenzoate. This group readily participates in a variety of bond-forming reactions. Patent literature demonstrates its role as a key intermediate where the amino group is utilized for the elaboration of more complex molecular frameworks. For instance, the compound has been used in the synthesis of substituted tricyclic compounds intended as PARP inhibitors. google.comgoogleapis.com

Reactant Reaction Type Product Class Reference
This compoundNucleophilic Substitution / CouplingSubstituted tricyclic pyrazolo[1,5-a]quinoxalin-4(5H)-ones google.comgoogleapis.com

This table summarizes the documented use of this compound as a reactant in the synthesis of complex molecules.

While acylation, sulfonylation, and alkylation are fundamental reactions for aromatic amines, forming amides, sulfonamides, and substituted amines respectively, specific studies detailing these transformations for this compound are not extensively documented in publicly available scientific literature. In principle, the amino group is expected to react with acylating agents (e.g., acid chlorides, anhydrides), sulfonyl chlorides, and alkylating agents, although the electronic effects of the two adjacent fluorine atoms would modulate its reactivity compared to non-fluorinated anilines.

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, enabling access to a wide array of functionalities. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. google.comjustia.com The resulting diazonium salt can then undergo various coupling reactions. justia.com However, specific examples of diazotization-coupling reactions starting from this compound are not detailed in the surveyed literature.

The reaction of the primary amino group with carbonyl compounds such as aldehydes and ketones typically yields imines (Schiff bases). This condensation reaction is often reversible and acid- or base-catalyzed. Despite being a characteristic reaction of primary amines, detailed research findings on the condensation of this compound with carbonyl compounds have not been reported in the available literature.

Reactions at the Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution and reduction, providing pathways to other important derivatives.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-4,5-difluorobenzoic acid, can be achieved under acidic or basic conditions. Transesterification, the conversion to a different ester, is also a feasible transformation, typically catalyzed by an acid or base in the presence of an excess of the desired alcohol. While these are standard transformations for benzoate (B1203000) esters, specific experimental protocols and research findings for the hydrolysis or transesterification of this compound are not described in the reviewed scientific and patent literature.

The methyl ester functionality can be reduced to a primary alcohol, yielding (3-amino-4,5-difluorophenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. This reaction converts the ester into a benzylic alcohol, a versatile intermediate for further synthetic modifications. However, specific studies detailing the reduction of this compound are not present in the available literature.

Aminolysis Reactions

The methyl ester functionality of this compound is susceptible to aminolysis, a reaction in which an amine displaces the methoxy (B1213986) group to form the corresponding amide. This transformation is a fundamental step in the synthesis of a wide array of derivatives. The reaction is typically carried out by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst or with the use of a high-boiling point solvent to facilitate the removal of the methanol (B129727) byproduct. The reactivity of the amine nucleophile plays a significant role in the reaction conditions required.

While specific studies on the aminolysis of this compound are not extensively documented in peer-reviewed literature, the principles of this reaction are well-established for similar esters. The reaction of related amino benzoates with various amines to form amides is a common synthetic transformation. For instance, the formation of amide bonds from amino acid fluorides and other amine nucleophiles proceeds readily. researchgate.net

Reactant 1AmineProductConditions
This compoundPrimary or Secondary Amine3-Amino-4,5-difluoro-N-substituted-benzamideTypically requires heating, may use a solvent like DMF or be run neat.
Hydrazonyl BromidesBenzylamineN-BenzylamidesElevated temperatures (e.g., 50 °C) in a suitable solvent like acetonitrile (B52724) can afford high yields. nih.gov
Amino Acid FluoridesAmino Acid Ester HydrochloridesDipeptidesCan be carried out in a two-phase system or a one-phase system with a base like diisopropylethylamine in CH2Cl2. researchgate.net

Reactions Involving the Fluorine Substituents on the Aromatic Ring

The two fluorine atoms on the benzene (B151609) ring are key to the unique reactivity of this compound, enabling both nucleophilic aromatic substitution and C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms of this compound, activated by the electron-withdrawing carboxylate group, are susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces one of the fluorine atoms. The regioselectivity of this substitution is influenced by the electronic effects of the substituents on the ring. The amino group is an activating group, while the methyl ester is a deactivating group for electrophilic aromatic substitution, but in the context of SNAr, the electron-withdrawing nature of the ester group is activating. Generally, positions ortho and para to a strong electron-withdrawing group are most activated towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine at the C-5 position is para to the amino group and meta to the ester group, while the fluorine at the C-4 position is meta to the amino group and ortho to the ester. The interplay of these activating and deactivating effects, along with the steric environment, will dictate the site of nucleophilic attack. Studies on related 2,4-dichloroquinazolines have shown that substitution often occurs selectively at the 4-position. mdpi.com

SubstrateNucleophileProductConditions
4-BromonitrobenzeneMethoxide ion4-NitromethoxybenzeneIllustrates the principle of SNAr with an activated aryl halide. libretexts.org
1-Chloro-2,4-dinitrobenzeneAniline (B41778)2,4-DinitrophenylanilineA classic SNAr reaction, often used in laboratory settings. youtube.com
2,4-DichloroquinazolineVarious amines2-Chloro-4-aminoquinazoline derivativesDemonstrates regioselective SNAr on a heterocyclic system. mdpi.com
5,7-Dinitroquinazoline-4-oneMethylamineRegioselective substitution productsMechanistic studies provide insight into regioselectivity. rsc.org

C-F Bond Activation and Functionalization Studies

The activation and subsequent functionalization of C-F bonds represent a significant area of modern organic chemistry. baranlab.org While the C-F bond is the strongest single bond to carbon, various methods have been developed to achieve its cleavage and transformation. These methods often involve transition metal catalysts, Lewis acids, or electrochemical approaches. nih.govrsc.org

For fluorinated aromatic compounds like this compound, C-F bond activation can lead to the introduction of a wide range of functional groups. While specific studies on this exact substrate are not abundant, research on related molecules such as trifluoromethyl arenes and other fluorinated aromatics demonstrates the feasibility of such transformations. For example, catalytic systems have been developed for the hydrodefluorination of trifluoromethyl groups. rsc.org The dimolybdate anion has been shown to catalyze the C-F bond activation of trifluoroethanol and trifluoroacetic acid. nih.gov

SubstrateReagent/CatalystProductKey Feature
Trifluoroethanol[Mo2O6(F)]-Aldehyde and 1,1-difluoroetheneGas-phase catalytic C-F bond activation. nih.gov
Trifluoroacetic acid[Mo2O6(F)]-Fluoride (B91410) transfer productsCatalytic cycle involving a binuclear dimolybdate center. nih.gov
α,α,α-TrifluorotolueneSmCl3-catalyzed electrochemical hydrodehalogenationα,α-Difluorotoluene, α-fluorotoluene, and tolueneBenzylic defluorination. rsc.org

Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The amino group is a strongly activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The two fluorine atoms are deactivating but ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the position of the incoming electrophile.

Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho or para to it. In this molecule, the C-6 position is ortho to the amino group and the C-2 position is also ortho to the amino group. The C-6 position is likely to be more favored due to less steric hindrance.

An example of such a reaction is the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide, where the position of bromination is dependent on the reaction conditions. nih.gov

SubstrateReagentProductConditions
3-Amino-1,2,4-benzothiadiazine-1,1-dioxideBromine in N,N-dimethylformamide7-Bromo- or 5,7-dibromo-3-amino-1,2,4-benzothiadiazine-1,1-dioxideRegioselectivity is condition-dependent. nih.gov
3-Nitro-4-aminophenolDiazotization followed by bromination with CuBr/HBr3-Nitro-4-bromophenolA Sandmeyer-type reaction leading to bromination. google.com

Cyclization Reactions and Annulation Strategies Utilizing Multiple Functional Groups

The presence of multiple functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions. The amino group and the ester group, or a derivative thereof, can react with a bifunctional reagent to form a new ring.

For example, the condensation of ortho-phenylenediamines with ketones is a well-established method for the synthesis of 1,5-benzodiazepines. nih.gov Similarly, 2-aminobenzoic acids are common starting materials for the synthesis of quinazolinones. nih.govresearchgate.net While direct examples with this compound are not prevalent in the literature, its structural similarity to these precursors suggests its utility in constructing analogous heterocyclic scaffolds. For instance, reaction with formamide (B127407) could potentially lead to a difluorinated quinazolin-4(3H)-one. researchgate.net

Starting Material(s)Reagent(s)ProductHeterocyclic System
o-Phenylenediamines and ketonesH-MCM-22 catalyst1,5-BenzodiazepinesBenzodiazepine nih.gov
N-Carbamoylmethylanthranilic acidsRing closure with activating groups1,4-Benzodiazepine-3,5-dionesBenzodiazepine nih.gov
2-Aminobenzamide analogues and aldehydesp-Toluenesulfonic acidQuinazolin-4(3H)-onesQuinazolinone nih.gov
2-Aminobenzoic acid and formamideHeatingQuinazolin-4(3H)-oneQuinazolinone researchgate.net

Methyl 3 Amino 4,5 Difluorobenzoate As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Fluorinated Heterocyclic Compounds

The bifunctional nature of Methyl 3-amino-4,5-difluorobenzoate, containing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal precursor for the construction of various heterocyclic ring systems. The fluorine substituents modulate the reactivity of the aromatic ring and are incorporated into the final heterocyclic scaffold.

The chemical structure of this compound is well-suited for classical cyclocondensation reactions to form quinoline-type structures. Synthetic strategies such as the Combes or Friedländer synthesis, which involve the reaction of an aniline (B41778) with β-dicarbonyl compounds or α-methylene ketones, respectively, could theoretically be applied. In such reactions, the amino group would act as the key nucleophile to initiate ring formation, ultimately leading to fluorinated quinolones or quinolines. However, while the functional group arrangement is appropriate for these transformations, specific examples of its use in the synthesis of simple pyridines, pyrimidines, or quinolines are not extensively documented in the surveyed scientific literature.

This compound has been successfully employed as a key intermediate in the synthesis of complex, fused polycyclic heterocyclic systems. Its role is crucial in constructing quinoxaline-based scaffolds, which are important cores in pharmacologically active molecules. A notable example is its use in the preparation of a substituted pyrazolo[1,5-a]quinoxalin-4(5H)-one, a complex molecule investigated for its biological activity. googleapis.com In this synthesis, the aminobenzoate moiety is used to build the difluoro-substituted quinoxaline portion of the final fused system, demonstrating its utility in creating intricate molecular architectures. googleapis.com

Precursor for Advanced Organic Materials

The integration of fluorine atoms into organic materials can enhance properties such as thermal stability, oxidative resistance, and electronic characteristics. Therefore, fluorinated building blocks are of great interest in materials science.

The amine and ester functionalities of this compound present potential reactive handles for polycondensation reactions to form polyamides or polyesters. The difluorinated aromatic ring could impart desirable properties to the resulting polymer backbone. Despite this potential, its application as a monomer for creating polymeric scaffolds is not widely reported in the reviewed patent and scientific literature.

Fluorinated aromatic compounds are often incorporated into the structures of optoelectronic materials and liquid crystals to tune their electronic and physical properties. The dipole moment introduced by the carbon-fluorine bonds can influence the dielectric anisotropy, a key parameter for liquid crystal displays. While the structure of this compound is suitable for derivatization into more complex cores for these applications, its specific use as a direct building block in the synthesis of optoelectronic materials or liquid crystals is not prominently featured in available research.

Intermediate in the Total Synthesis of Complex Organic Molecules and Analogues (focus on synthetic pathways)

The primary documented role of this compound is as a crucial intermediate in the multi-step synthesis of complex, biologically active molecules. Its defined stereochemistry and functional groups allow for its precise incorporation into a larger molecular framework.

A key application is demonstrated in a patented synthetic route to novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. googleapis.com PARP1 is a protein involved in DNA repair, and its inhibitors are investigated as potential cancer therapeutics. In this pathway, this compound is a starting material for constructing the core of a complex heterocyclic inhibitor. The synthesis involves a sequence of reactions that transform the initial aminobenzoate into a fused pyrazolo[1,5-a]quinoxaline ring system, which is the foundational scaffold of the final active pharmaceutical ingredient. googleapis.com This application underscores the value of this compound as a specialized building block for accessing complex and pharmacologically relevant chemical space.

StepReactant 1Reactant 2ProductApplicationReference
1This compoundOther intermediates7-((4-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazin-1 yl)methyli)-9-fluoropyrazolo[1.5-a]quinoxalin-4(5H)-oneSynthesis of a PARP1 Inhibitor googleapis.com

Applications in Drug Discovery and Development Pathways

This compound's utility in drug discovery is centered on its function as a versatile synthetic intermediate. The presence of three distinct functional groups on the benzene (B151609) ring—an amino group, a methyl ester, and two fluorine atoms—provides multiple points for chemical modification, making it an ideal starting material for the generation of diverse compound libraries and for the subsequent optimization of lead compounds.

The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring and the pKa of the amino group. This electronic modulation can be strategically exploited in various coupling and derivatization reactions, allowing for the controlled and predictable synthesis of novel chemical entities. Furthermore, the lipophilicity imparted by the fluorine atoms can enhance membrane permeability and metabolic stability of the resulting drug candidates.

Scaffold Modification for Bioactive Compound Generation

The core structure of this compound serves as a foundational scaffold that can be systematically modified to explore chemical space and identify novel bioactive compounds. The amino group provides a convenient handle for a wide array of chemical transformations, including acylation, sulfonylation, and reductive amination, enabling the introduction of diverse side chains and functional groups.

For instance, the amino group can be acylated with various carboxylic acids to generate a library of amide derivatives. These modifications can profoundly impact the biological activity of the resulting molecules by altering their shape, polarity, and hydrogen bonding capabilities, thereby influencing their interaction with biological targets.

Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to produce another set of amide derivatives. This dual functionality for amide formation allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material.

A theoretical example of a scaffold modification strategy starting from this compound is outlined below:

Starting MaterialReactionReagentResulting ScaffoldPotential Biological Target Class
This compoundAcylationCarboxylic Acid Chloride (R-COCl)N-(2,3-difluoro-5-(methoxycarbonyl)phenyl)amideKinases, Proteases
This compoundSulfonylationSulfonyl Chloride (R-SO2Cl)N-(2,3-difluoro-5-(methoxycarbonyl)phenyl)sulfonamideCarbonic Anhydrases, Nuclear Receptors
This compoundHydrolysis, then Amide CouplingAmine (R-NH2)3-amino-4,5-difluoro-N-(substituted)benzamideGPCRs, Ion Channels

This table presents a conceptual framework for scaffold modification and does not represent actual experimental outcomes.

Design and Synthesis of Fluorinated Bioisosteres

The strategic replacement of hydrogen atoms or functional groups with fluorine or fluorine-containing groups is a widely employed strategy in drug design known as bioisosterism. Fluorine's small size, high electronegativity, and ability to form strong carbon-fluorine bonds make it an excellent bioisostere for a hydrogen atom or a hydroxyl group. The difluorinated phenyl ring of this compound is a key feature that makes it a valuable precursor for the synthesis of fluorinated bioisosteres.

The presence of two fluorine atoms can significantly alter the electronic properties of the benzene ring, influencing its ability to participate in π-π stacking or cation-π interactions with a biological target. Furthermore, the C-F bond is more polarized and metabolically stable than a C-H bond, which can lead to improved pharmacokinetic profiles, such as increased metabolic stability and reduced clearance.

Medicinal chemists can leverage this compound to design and synthesize molecules where the difluorinated phenyl ring mimics the binding interactions of a non-fluorinated or differently substituted phenyl ring in a known bioactive compound. This approach can lead to the discovery of new drugs with improved potency, selectivity, and pharmacokinetic properties.

The following table illustrates the concept of using this building block for creating fluorinated bioisosteres:

Parent PharmacophoreBioisosteric ReplacementResulting Structure from this compoundPotential Advantage
PhenylalanineReplacement of phenyl with 3,4-difluorophenyl2-amino-3-(3,4-difluorophenyl)propanoic acid derivativeEnhanced binding affinity through altered electronics, improved metabolic stability
BenzamideIntroduction of fluorine on the benzene ring3-amino-4,5-difluorobenzamide derivativeModified receptor interactions, altered pKa, improved membrane permeability

This table provides a conceptual illustration of bioisosteric replacement and does not depict direct synthetic transformations of this compound into the listed structures.

Derivatization and Analog Synthesis Based on the Methyl 3 Amino 4,5 Difluorobenzoate Core

Systematic Modification of the Amino Group

The primary amino group in methyl 3-amino-4,5-difluorobenzoate is a key site for derivatization, enabling the introduction of a wide range of substituents through N-alkylation, N-acylation, and diazotization reactions. These modifications can significantly alter the molecule's biological activity and physical properties.

One notable transformation of the amino group is its conversion to a diazo species, which can then be used to form azobenzene (B91143) derivatives. For instance, the ethyl ester analog, ethyl 4-amino-3,5-difluorobenzoate, has been used to synthesize diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.goviucr.org This reaction involves the oxidation of the amino group in the presence of sodium iodide and tert-butyl hypochlorite. nih.goviucr.org Such fluorinated azobenzenes are of interest for their potential applications as photoswitchable materials. nih.goviucr.org

General methods for the N-alkylation of amino acids and their esters can also be applied to the this compound core. These methods often involve the use of alkyl halides in the presence of a base.

Table 1: Synthesis of an Azobenzene Derivative from an Analog of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
Ethyl 4-amino-3,5-difluorobenzoateNaI, t-BuOCl, Et₂O, rt, 12 hDiethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)Not explicitly stated nih.goviucr.org

Ester Analogue Synthesis and Variation of Alkyl Moiety

The methyl ester functionality of this compound can be readily converted to other esters, amides, or a carboxylic acid. The synthesis of different ester analogs, such as the ethyl ester, can be achieved through standard esterification procedures of the corresponding carboxylic acid, 3-amino-4,5-difluorobenzoic acid.

For example, the synthesis of ethyl 4-amino-3,5-difluorobenzoate is accomplished by refluxing 4-amino-3,5-difluorobenzoic acid in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.goviucr.org This straightforward acid-catalyzed esterification, also known as a Fischer esterification, allows for the introduction of a variety of alkyl groups by simply changing the alcohol used in the reaction (e.g., propanol, butanol). The general applicability of this method is well-established for the synthesis of amino acid esters.

Table 2: Synthesis of an Ethyl Ester Analog of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Amino-3,5-difluorobenzoic acidEthanol, H₂SO₄, reflux, 10 hEthyl 4-amino-3,5-difluorobenzoate77 nih.goviucr.org

Introduction of Additional Functionalities onto the Aromatic Ring

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through various aromatic substitution reactions. The directing effects of the existing substituents (amino, ester, and fluorine atoms) play a crucial role in determining the position of the incoming group.

Electrophilic aromatic substitution reactions, such as nitration, are a common strategy to functionalize aromatic rings. For instance, the nitration of methyl benzoate (B1203000), a non-fluorinated analog, using a mixture of nitric acid and sulfuric acid, predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comscribd.comyoutube.com In the case of this compound, the activating and ortho-, para-directing amino group, along with the deactivating and meta-directing ester group and the ortho-, para-directing fluorine atoms, will influence the regioselectivity of the substitution.

Nucleophilic aromatic substitution (SNAr) offers another avenue for functionalization, particularly for highly fluorinated aromatic systems. The fluorine atoms on the ring can be displaced by strong nucleophiles. For example, a tandem SNAr-cyclocondensation strategy has been used to synthesize fluorinated 3-aminobenzofurans from 4-substituted perfluorobenzonitriles. nih.gov This type of reaction could potentially be adapted to introduce nucleophilic substituents onto the this compound core.

Table 3: Example of Electrophilic Aromatic Substitution on an Analogous Compound

Starting MaterialReagents and ConditionsMajor ProductReference
Methyl benzoateHNO₃, H₂SO₄Methyl 3-nitrobenzoate aiinmr.comscribd.com

Synthesis of Polyfluorinated and Desfluorinated Analogues

The synthesis of analogs with varying degrees of fluorination is of significant interest for fine-tuning the electronic properties and lipophilicity of the molecule.

The synthesis of polyfluorinated analogs often starts from more highly fluorinated precursors. For example, the synthesis of methyl 3-amino-4,5,7-trifluoro-6-(morpholin-4-yl)-1-benzofuran-2-carboxylate has been reported, which involves the reaction of 4-morpholinotetrafluorobenzonitrile with methyl glycolate. nih.gov While not a direct modification, this demonstrates the synthesis of a more complex, polyfluorinated structure built upon a related fluorinated aminobenzonitrile core.

A patent describes the biological preparation of 3-amino-4-(2,4,5-trifluorophenyl)methyl butyrate (B1204436) from 3-carbonyl-4-(2,4,5-trifluorophenyl)methyl butyrate using a recombinant transaminase. google.com This highlights the synthesis of a trifluorinated analog.

Desfluorinated analogs can be prepared from the corresponding non-fluorinated or partially fluorinated starting materials. For example, methyl 3-aminobenzoate (B8586502) can be synthesized by the esterification of 3-aminobenzoic acid with methanol (B129727) and thionyl chloride. chemicalbook.com

Table 4: Examples of Polyfluorinated and Desfluorinated Analogues

CompoundSynthetic ApproachPrecursorsReference
Methyl 3-amino-4,5,7-trifluoro-6-(morpholin-4-yl)-1-benzofuran-2-carboxylateTandem SNAr-cyclocondensation4-Morpholinotetrafluorobenzonitrile, Methyl glycolate nih.gov
3-Amino-4-(2,4,5-trifluorophenyl)methyl butyrateBiocatalytic transamination3-Carbonyl-4-(2,4,5-trifluorophenyl)methyl butyrate google.com
Methyl 3-aminobenzoateEsterification3-Aminobenzoic acid chemicalbook.com

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of this compound is crucial for applications in medicinal chemistry, where enantiomers often exhibit different biological activities. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or through the resolution of racemic mixtures.

A patent discloses a biocatalytic method for the preparation of (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate. bldpharm.com This process utilizes a recombinant aminopherase to convert a prochiral ketone into a chiral amine with high optical purity, demonstrating a highly efficient and environmentally friendly approach to stereoselective synthesis. google.com

Another common strategy is the chiral resolution of a racemic mixture. Studies have shown the successful chiral resolution of aromatic amino acids using glycopeptide selectors like Vancomycin through chromatographic techniques. nih.gov This method relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, allowing for their separation. Such techniques could be applied to resolve racemic derivatives of this compound.

Table 5: Approaches to Stereoselective Synthesis of Chiral Derivatives

MethodExample Compound/Derivative ClassKey FeaturesReference
Biocatalytic Asymmetric Synthesis(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoateUse of recombinant aminopherase, high enantiomeric excess. google.combldpharm.com
Chiral ChromatographyAromatic amino acidsResolution of enantiomers using a chiral stationary phase or chiral mobile phase additive. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Automated Synthesis and High-Throughput Experimentation

The evolution of automated synthesis and high-throughput experimentation (HTE) in pharmaceutical and materials science presents a significant opportunity for leveraging the chemical potential of Methyl 3-amino-4,5-difluorobenzoate. researchgate.net Its structure is well-suited for inclusion in combinatorial libraries, where its reactive amine and ester functionalities can be systematically modified to generate a vast number of derivatives.

Future research will likely focus on integrating this building block into automated platforms. These systems can perform reactions, work-ups, and purifications with minimal human intervention, dramatically accelerating the discovery of new molecules with desired properties. For instance, the amine group can undergo a wide array of reactions such as amidation, sulfonylation, and reductive amination, while the ester group can be hydrolyzed, transesterified, or converted to an amide.

Table 1: Potential Reactions for Automated Synthesis Platforms

Reactive SiteReaction TypePotential Reagents
Amino GroupAcylationAcid chlorides, Anhydrides
Amino GroupSulfonylationSulfonyl chlorides
Amino GroupReductive AminationAldehydes/Ketones, Reducing agents
Amino GroupBuchwald-Hartwig AminationAryl halides, Palladium catalyst
Ester GroupHydrolysisAqueous acid or base
Ester GroupAmidationAmines, High temperature or catalysts
Ester GroupTransesterificationAlcohols, Acid or base catalyst
Aromatic RingElectrophilic Aromatic Substitution(Limited by existing groups)

The use of HTE would allow for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of derivatives of this compound. This approach is crucial for efficiently exploring the chemical space around this scaffold and identifying novel compounds for various applications.

Chemoenzymatic Synthesis Approaches for Enhanced Selectivity

While classic chemical synthesis is robust, chemoenzymatic methods are gaining traction for their unparalleled selectivity and environmentally benign reaction conditions. For a molecule like this compound, enzymes could offer solutions to challenges of regioselectivity and stereoselectivity in its transformations.

Future research may explore the use of enzymes such as lipases for the selective hydrolysis or transesterification of the methyl ester without affecting other parts of the molecule. More advanced applications could involve aminotransferases for modifications involving the amino group. Although research on the direct enzymatic modification of this specific compound is not yet widespread, the principles have been demonstrated with related molecules where enzymes like ornithine aminotransferase are studied for their role in amino acid metabolism. nih.gov The development of engineered enzymes could provide highly selective routes to chiral derivatives that are otherwise difficult to access.

Development of Advanced Catalytic Systems for its Transformations

The transformation of this compound often relies on catalysis. For example, the reduction of a nitro group to form the amine in related benzoates can be achieved using catalysts like Raney Ni. chemicalbook.com The synthesis of related azobenzene (B91143) derivatives from aminobenzoates has also been reported. nih.goviucr.org

The future in this area lies in the development of more sophisticated and efficient catalytic systems. This includes:

Homogeneous Catalysis: Developing novel palladium, copper, or other transition-metal catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-H bonds of the aromatic ring or utilizing the amino group.

Heterogeneous Catalysis: Designing solid-supported catalysts for easier separation and recycling, enhancing the green credentials of synthetic processes involving this intermediate. For instance, the cyclization of related amino esters has been achieved using fused FeCl₃. mdpi.com

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel transformations under mild conditions, potentially accessing reactive intermediates that are difficult to generate thermally.

These advanced catalytic systems will be instrumental in expanding the synthetic utility of this compound, allowing for more complex molecular architectures to be constructed.

Applications in Supramolecular Chemistry and Self-Assembly Processes (as a molecular component)

The field of supramolecular chemistry, which focuses on non-covalent interactions, is a promising arena for this compound. rsc.org The molecule possesses key features for participating in self-assembly: a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group. mdpi.combeilstein-journals.org The fluorine atoms can also participate in weaker hydrogen bonds and other non-covalent interactions.

This compound can act as a "building block" for creating larger, ordered structures. beilstein-journals.org For example, it could be used to form:

Liquid Crystals: The rod-like shape of the molecule is conducive to forming liquid crystalline phases.

Gels: Self-assembly in certain solvents could lead to the formation of supramolecular gels with potential applications in materials science.

Co-crystals: By combining it with other molecules (co-formers) through hydrogen bonding, novel crystalline materials with tailored properties such as solubility and stability can be engineered. mdpi.com

Research into the self-assembly of related fluorinated aminobenzoates has shown their ability to form specific crystal packing arrangements through N-H···O and N-H···F hydrogen bonds. nih.goviucr.org Future work will likely involve a detailed study of the self-assembly behavior of this compound and its derivatives to create new functional materials.

Computational Design of Novel Derivatives with Tailored Reactivity and Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its potential derivatives. mdpi.com

Future perspectives in this domain include:

Reactivity Prediction: Using computational models to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective reactions.

Property-Based Design: Designing novel derivatives in silico with specific electronic, optical, or binding properties. For example, by modeling the HOMO-LUMO gap, one could design derivatives with tailored photophysical characteristics. mdpi.com

Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of its transformations, which can aid in optimizing reaction conditions.

By integrating computational design with synthetic chemistry, the process of discovering new molecules based on the this compound scaffold can be made more efficient and targeted.

Potential for Discovery in Unexplored Chemical Spaces (focus on synthetic methodology and applications as an intermediate)

This compound is a gateway molecule to unexplored areas of chemical space. mdpi.com Its value as a synthetic intermediate is rooted in the versatile reactivity of its functional groups, which allows for the construction of more complex and novel molecular frameworks.

Its role as a building block can be seen in the synthesis of:

Heterocyclic Compounds: The amino and ester groups can be used as handles to construct various heterocyclic rings, which are prevalent in medicinal chemistry. The synthesis of monocyclic ß-lactams from related amino-acid derivatives showcases this potential. nih.gov

Novel Polymers and Materials: Polymerization through its functional groups could lead to new fluorinated polymers with unique thermal and electronic properties.

Photoactive Molecules: As demonstrated with related compounds, fluorinated aminobenzoates can serve as precursors to molecules like azobenzenes, which have applications as photoswitches. nih.govgoogle.com

The strategic placement of the fluorine atoms influences the electronic properties and metabolic stability of its derivatives, making it a particularly valuable starting material for creating new agrochemicals and pharmaceuticals. Future synthetic methodologies will undoubtedly unlock new pathways to a wide range of novel compounds starting from this versatile intermediate.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-4,5-difluorobenzoate, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis approach is commonly employed. For example, nucleophilic aromatic substitution can introduce fluorine groups, followed by esterification and amination. Key steps include:

  • Step 1 : Halogenation of the benzoate precursor under controlled temperatures (e.g., -35°C for 7 hours using DIPEA as a base) to ensure regioselectivity .
  • Step 2 : Amination via coupling reactions (e.g., using methyl 3-aminobenzoate derivatives with triazine intermediates at 40°C for 23.5 hours) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAC gradients) achieves >90% purity .
    • Data Table :
StepReagents/ConditionsYieldReference
1DIPEA, -35°C, 7h85%
2Triazine, 40°C, 23.5h90%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Look for characteristic signals:
  • Methyl ester protons at δ ~3.76 ppm (singlet) .
  • Aromatic protons in the difluoro region (δ ~7.0–8.0 ppm) with splitting patterns confirming substitution .
  • LC-MS : Molecular ion peak at m/z 187.143 (C₈H₇F₂NO₂) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Substituent Effects : The electron-withdrawing nature of fluorine groups deactivates the aromatic ring, requiring harsher conditions (e.g., Pd-catalyzed couplings at 80–100°C) .
  • Contradiction Analysis : Discrepancies in reaction rates (e.g., slower coupling vs. non-fluorinated analogs) should be resolved via Hammett plots or DFT calculations to quantify electronic effects .

Q. What strategies mitigate competing side reactions during the amination of this compound derivatives?

  • Methodology :

  • Steric Shielding : Use bulky bases (e.g., DIPEA instead of TEA) to suppress over-alkylation .
  • Temperature Control : Maintain reactions at 35–40°C to balance kinetics and selectivity .
  • Monitoring : Real-time HPLC tracking identifies intermediates (e.g., mono- vs. di-substituted byproducts) .

Q. How can researchers resolve contradictions in melting point data for this compound across literature sources?

  • Methodology :

  • Recrystallization : Test solvents (e.g., hexane/EtOAC) to isolate polymorphs .
  • DSC Analysis : Compare differential scanning calorimetry profiles to confirm thermal behavior .
  • Literature Review : Cross-reference with CAS 207346-42-7 (a structural analog) for consistency in reported values .

Data-Driven Research Applications

Q. What are the implications of this compound’s logP value (~1.6) in medicinal chemistry applications?

  • Methodology :

  • Computational Prediction : Use tools like ACD/Labs or PubChem to estimate hydrophobicity .
  • Experimental Validation : Measure partition coefficients (octanol/water) to optimize drug-likeness for CNS penetration .

Q. How does this compound serve as a precursor for enzyme inhibitors?

  • Case Study : Similar difluorobenzoate derivatives act as selective inactivators of human ornithine aminotransferase by mimicking natural substrates .
  • Synthetic Pathway : Functionalize the amino group with electrophilic warheads (e.g., α,β-unsaturated ketones) via Michael addition .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .
  • Storage : Keep in amber vials at 2–8°C to prevent hydrolysis of the ester group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.